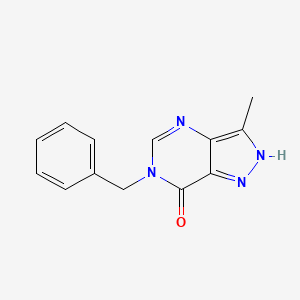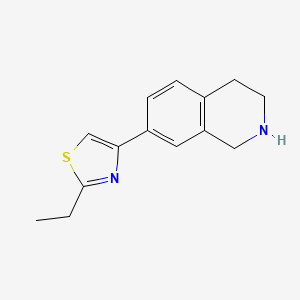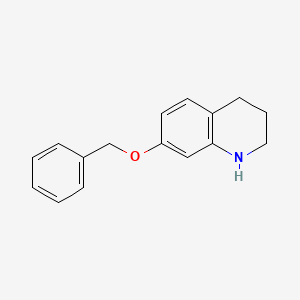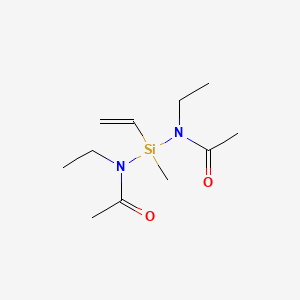
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound that features a dichlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine typically involves the reaction of 3,4-dichlorophenyl isocyanide with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride: This compound shares the dichlorophenyl group but differs in the presence of a phenyl group instead of an imidazole ring.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound also contains dichlorophenyl groups and is used as a herbicide.
Uniqueness
(5-(3,4-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both the dichlorophenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H9Cl2N3 |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9Cl2N3/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
Clé InChI |
SOXFMWZIDTZUHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)




![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)




